molecular formula C9H7BrO3 B1341046 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde CAS No. 860003-88-9

8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

Cat. No.: B1341046
CAS No.: 860003-88-9
M. Wt: 243.05 g/mol
InChI Key: HRSYWPMGIIAQIW-UHFFFAOYSA-N
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Description

8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is a halogenated benzodioxine derivative featuring a bromine substituent at the 8-position and an aldehyde functional group at the 6-position. The compound’s structure combines a dihydrobenzodioxine core with electron-withdrawing (bromo) and reactive (aldehyde) groups, making it a versatile intermediate in organic synthesis and pharmaceutical research. It is commercially available in quantities ranging from 50 mg to 5 g, with pricing scaling from €144 to €1,987, reflecting its specialized applications .

Properties

IUPAC Name

5-bromo-2,3-dihydro-1,4-benzodioxine-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c10-7-3-6(5-11)4-8-9(7)13-2-1-12-8/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSYWPMGIIAQIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C=C2Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80586236
Record name 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860003-88-9
Record name 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
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Preparation Methods

The synthesis of 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde typically involves the bromination of 2,3-dihydro-1,4-benzodioxine followed by formylation. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and aldehyde group play crucial roles in its reactivity and binding affinity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physical Properties

The following table compares key structural and physicochemical properties of 8-bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde with analogs:

Compound Name Molecular Formula Substituents Key Properties/Applications References
This compound C10H9BrO3 Br (8), CHO (6) High reactivity for cross-coupling; priced at €535/g
7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde C10H10O3 CH3 (7), CHO (6) Lower polarity due to methyl group; SMILES: CC1=CC2=C(C=C1C=O)OCCO2
8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde C10H10O4 OCH3 (8), CHO (6) Electron-donating methoxy group enhances aldehyde’s stability in nucleophilic additions
5-Fluoro-8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde C10H9FO4 F (5), OCH3 (8), CHO (6) Fluorine increases electronegativity; potential for enhanced bioactivity
2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride C9H7ClO3 COCl (6) Highly reactive acylating agent; used in peptide synthesis

Key Observations :

  • Electron-withdrawing vs.
  • Aldehyde reactivity : The aldehyde group in the target compound is less reactive than the carbonyl chloride in the acid chloride derivative (C9H7ClO3), which is prone to hydrolysis and acylation reactions .
  • Biological relevance : Fluorinated and methoxy-substituted analogs (e.g., C10H9FO4) may exhibit improved pharmacokinetic profiles due to fluorine’s metabolic stability, though direct data for the brominated compound are lacking .

Biological Activity

8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C9_9H7_7BrO3_3 and a molecular weight of approximately 229.06 g/mol. Its structure includes a bromine atom at the 8th position and an aldehyde group at the 6th position of the benzodioxine core.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The aldehyde group can participate in nucleophilic reactions with amino acids in proteins, potentially leading to enzyme inhibition or modification of protein function. This reactivity makes it a valuable tool in biochemical research.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant enzyme inhibition properties. For instance, studies have shown that related compounds can inhibit Hsp90 (Heat Shock Protein 90), which is crucial in cancer biology as it assists in the proper folding and functioning of many proteins involved in cell growth and survival .

Study on Cancer Cell Lines

A study investigated the cytotoxic effects of various benzodioxine derivatives, including this compound, on hematological cancer cells. The results demonstrated that this compound exhibited pro-apoptotic activity against chronic lymphocytic leukemia (CLL) cells and solid tumor cell lines. The mechanism involved the induction of apoptosis through modulation of autophagy pathways .

Inhibition of Autophagy

Another significant finding highlighted that this compound could act as an autophagy inhibitor. By impairing autophagosome-lysosome fusion, it enhances the apoptotic effects on cancer cells. This dual action—inducing apoptosis while inhibiting autophagy—suggests a promising avenue for developing combination therapies for resistant cancer types .

Comparative Analysis with Similar Compounds

The following table summarizes key differences between this compound and structurally similar compounds:

Compound NameKey Differences
2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chlorideLacks bromine at the 8th position
8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acidContains a carboxylic acid group instead of an aldehyde
This compound Contains an aldehyde group at the 6th position

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 8-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde, and how can intermediates be characterized?

  • Methodological Answer : The compound is typically synthesized via bromination of 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde using brominating agents like NBS (N-bromosuccinimide) under controlled conditions. Key intermediates (e.g., 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid derivatives) should be characterized via 1H^1H/13C^{13}C NMR and HPLC-MS to confirm regioselectivity and purity. Evidence for analogous benzodioxine derivatives highlights the importance of monitoring reaction progress via TLC and adjusting solvent polarity to minimize byproducts .

Q. How does the electronic environment of the benzodioxine ring influence the reactivity of the aldehyde group?

  • Methodological Answer : The electron-rich 1,4-benzodioxine ring stabilizes the aldehyde through conjugation, reducing its electrophilicity. Reactivity can be probed via kinetic studies with nucleophiles (e.g., hydrazines or Grignard reagents) under varying pH and temperature conditions. IR spectroscopy (C=O stretching frequency shifts) and computational DFT calculations (e.g., charge density analysis) are critical for mapping electronic effects .

Q. What stability challenges arise during storage of this compound, and how can degradation be mitigated?

  • Methodological Answer : The aldehyde group is prone to oxidation and dimerization. Stability studies under inert atmospheres (N2_2) and low-temperature storage (-20°C) are recommended. Degradation products can be identified using GC-MS or LC-HRMS. Evidence from benzodioxine analogs suggests adding radical inhibitors (e.g., BHT) to prolong shelf life .

Advanced Research Questions

Q. How can regioselective functionalization of the bromine substituent be achieved for downstream applications?

  • Methodological Answer : Transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acids) requires careful ligand selection (e.g., SPhos or XPhos) to avoid side reactions at the aldehyde. Optimization of catalyst loading (Pd0^0 vs. PdII^{II}) and solvent (toluene/DMF mixtures) is critical. Evidence from boronic acid derivatives of benzodioxines supports using anhydrous conditions and degassed solvents .

Q. What computational tools are effective for predicting the compound’s behavior in catalytic cycles or supramolecular assemblies?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with enzymes or host-guest systems. DFT (B3LYP/6-31G*) calculations predict redox potentials and frontier molecular orbitals for catalysis. Studies on similar aldehydes emphasize validating computational results with experimental cyclic voltammetry .

Q. How can contradictions in reported spectral data (e.g., NMR shifts) be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects or impurities. Reproduce spectra under standardized conditions (CDCl3_3/DMSO-d6_6) and use 2D NMR (COSY, HSQC) to assign signals unambiguously. Cross-reference with databases like SDBS or PubChem, noting solvent and concentration parameters .

Key Citations

  • Synthesis and characterization:
  • Reactivity and computational modeling:
  • Stability and storage:
  • Spectral analysis:

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